Cas no 2648928-33-8 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid)
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid è un composto organico utilizzato principalmente nella sintesi peptidica, in particolare nella strategia Fmoc (9-fluorenilmetossicarbonile). La sua struttura chirale, con un centro stereogenico in configurazione R, garantisce alta stereoselettività nelle reazioni di accoppiamento. La protezione del gruppo amminico con Fmoc offre una buona stabilità in condizioni basiche, ma può essere rimossa selettivamente con basi come la piperidina. La presenza del gruppo carbossilico libero facilita ulteriori modifiche strutturali. Questo derivato è particolarmente utile nella produzione di peptidi non naturali o modificati, grazie alla sua reattività controllata e alla purezza ottimale richiesta in applicazioni farmaceutiche e biotecnologiche.

2648928-33-8 structure
Nome del prodotto:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid
- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid
- 2648928-33-8
- EN300-1538290
-
- Inchi: 1S/C25H30N2O5/c1-15(2)12-22(24(29)30)27-23(28)13-16(3)26-25(31)32-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-22H,12-14H2,1-3H3,(H,26,31)(H,27,28)(H,29,30)/t16?,22-/m1/s1
- Chiave InChI: MUZRQACGTWMTCL-VXNXSFHZSA-N
- Sorrisi: O(C(NC(C)CC(N[C@@H](C(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 438.21547206g/mol
- Massa monoisotopica: 438.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 10
- Complessità: 645
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 105Ų
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1538290-1.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 1g |
$2433.0 | 2023-06-05 | ||
Enamine | EN300-1538290-0.25g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 0.25g |
$2239.0 | 2023-06-05 | ||
Enamine | EN300-1538290-50mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 50mg |
$647.0 | 2023-09-26 | ||
Enamine | EN300-1538290-100mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 100mg |
$678.0 | 2023-09-26 | ||
Enamine | EN300-1538290-1000mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 1000mg |
$770.0 | 2023-09-26 | ||
Enamine | EN300-1538290-250mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 250mg |
$708.0 | 2023-09-26 | ||
Enamine | EN300-1538290-0.5g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 0.5g |
$2336.0 | 2023-06-05 | ||
Enamine | EN300-1538290-5.0g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 5g |
$7058.0 | 2023-06-05 | ||
Enamine | EN300-1538290-5000mg |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 5000mg |
$2235.0 | 2023-09-26 | ||
Enamine | EN300-1538290-0.05g |
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2648928-33-8 | 0.05g |
$2044.0 | 2023-06-05 |
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid Letteratura correlata
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
2648928-33-8 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid) Prodotti correlati
- 1176509-42-4((2S)-2-amino-N,3-dimethyl-N-2-(pyridin-4-yl)ethylbutanamide)
- 2248301-29-1(2-(1,1-Difluoro-2-methylpropan-2-yl)-2-methyloxirane)
- 1195292-70-6(((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate)
- 2137451-04-6(INDEX NAME NOT YET ASSIGNED)
- 1795481-28-5(4-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one)
- 2228721-80-8(2-(1-methyl-1H-indol-7-yl)prop-2-enoic acid)
- 1527600-52-7(1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclobutane-1-carboxylic acid)
- 2361634-98-0(3-(tert-butoxy)spiro3.3heptan-1-ylmethanamine, Mixture of diastereomers)
- 1545425-86-2(5-methyl-2-(2-phenylethyl)amino-1,3-thiazole-4-carboxylic acid)
- 1855910-34-7((2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
